N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Overview
Description
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, a pyrrolidine sulfonyl group, and a benzamide moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
The synthesis of N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine and pyrrolidine derivatives, followed by their coupling with the benzamide moiety under specific reaction conditions. Industrial production methods may involve the use of green solvents and continuous-flow processes to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
N-{[4-(MORPHOLIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: This compound has a morpholine ring instead of a piperidine ring.
N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: This compound has a pyrrolidine ring instead of a piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(20-7-6-8-22(17-20)30(28,29)26-15-4-5-16-26)24-18-19-9-11-21(12-10-19)25-13-2-1-3-14-25/h6-12,17H,1-5,13-16,18H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPVMMALQJCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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